molecular formula C18H20N2O3S B4481251 4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4481251
M. Wt: 344.4 g/mol
InChI Key: MLDQXMMMJCUQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the sulfonamide group. One common method involves the condensation of a benzene sulfonyl chloride with an amine derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .

Scientific Research Applications

4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties.

Uniqueness

4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of a pyrrolidine ring and a sulfonamide group, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

4-methyl-N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-7-9-17(10-8-14)24(22,23)19-13-15-4-2-5-16(12-15)20-11-3-6-18(20)21/h2,4-5,7-10,12,19H,3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQXMMMJCUQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

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